molecular formula C25H22ClPS B013838 Phenylthiomethyl triphenylphosphonium chloride CAS No. 13884-92-9

Phenylthiomethyl triphenylphosphonium chloride

Cat. No.: B013838
CAS No.: 13884-92-9
M. Wt: 420.9 g/mol
InChI Key: OAUXBAZCEXSXGL-UHFFFAOYSA-M
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Description

Phenylthiomethyl triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H22ClPS. It is a member of the triphenylphosphonium family, characterized by the presence of a triphenylphosphonium cation. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylthiomethyl triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with phenylthiomethyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

  • Dissolve triphenylphosphine in a suitable solvent like dichloromethane.
  • Add phenylthiomethyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the resulting precipitate and wash it with cold solvent to obtain the pure product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Phenylthiomethyl triphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the phenylthiomethyl group with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium iodide, acetone as solvent, room temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Phenylthiomethyl triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the triphenylphosphonium cation’s ability to accumulate in mitochondria.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to target mitochondria in cancer cells.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

Phenylthiomethyl triphenylphosphonium chloride can be compared with other triphenylphosphonium compounds, such as:

  • Methoxymethyl triphenylphosphonium chloride
  • Hydroxymethyl triphenylphosphonium chloride
  • Pentamethylbenzyl triphenylphosphonium chloride

Uniqueness: The phenylthiomethyl group in this compound imparts unique redox properties, making it particularly useful in applications involving oxidative stress and mitochondrial targeting. Other similar compounds may lack these specific properties, making this compound distinct in its applications.

Comparison with Similar Compounds

  • Methoxymethyl triphenylphosphonium chloride
  • Hydroxymethyl triphenylphosphonium chloride
  • Pentamethylbenzyl triphenylphosphonium chloride

Properties

IUPAC Name

triphenyl(phenylsulfanylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAZCEXSXGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454482
Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13884-92-9
Record name Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13884-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthiomethyl)triphenylphosphonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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